molecular formula C20H19N3O5S B277518 ethyl 5-acetyl-4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate

ethyl 5-acetyl-4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate

Cat. No. B277518
M. Wt: 413.4 g/mol
InChI Key: GSTURHGJOHDKFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-acetyl-4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the quinazoline family and has a unique structure that makes it suitable for various research applications.

Scientific Research Applications

Ethyl 5-acetyl-4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate has been found to have potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit antitumor and antimicrobial activities, making it a potential candidate for the development of new drugs. Additionally, this compound has been found to have potential applications in the field of organic electronics, where it can be used as a building block for the synthesis of various organic semiconductors.

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate is not fully understood. However, it has been hypothesized that this compound exerts its antitumor and antimicrobial activities by inhibiting the activity of certain enzymes and proteins in the cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 5-acetyl-4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate have been studied in various in vitro and in vivo models. It has been found to exhibit cytotoxic effects against various cancer cell lines and has also been found to have antibacterial and antifungal activities. Additionally, this compound has been found to have low toxicity and is well tolerated in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of Ethyl 5-acetyl-4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate is its versatility in various research applications. It can be used as a building block for the synthesis of various organic semiconductors and can also be used as a potential candidate for the development of new drugs. However, one of the limitations of this compound is its complex synthesis method, which may limit its scalability for large-scale production.

Future Directions

There are several future directions for the research on Ethyl 5-acetyl-4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate. One of the major future directions is the development of new drugs based on this compound for the treatment of various diseases. Additionally, the potential applications of this compound in the field of organic electronics need to be further explored. Furthermore, the mechanism of action of this compound needs to be fully understood to develop more effective drugs based on this compound.
Conclusion:
Ethyl 5-acetyl-4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate is a chemical compound that has potential applications in various fields of scientific research. Its unique structure and versatile properties make it a potential candidate for the development of new drugs and organic semiconductors. However, further research is needed to fully understand the mechanism of action and to explore its potential applications in various fields.

Synthesis Methods

The synthesis of Ethyl 5-acetyl-4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate involves a multi-step process. The first step involves the reaction of 4-oxoquinazoline-3-acetic acid with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then reacted with thioacetic acid to obtain the target compound.

properties

Molecular Formula

C20H19N3O5S

Molecular Weight

413.4 g/mol

IUPAC Name

ethyl 5-acetyl-4-methyl-2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C20H19N3O5S/c1-4-28-20(27)16-11(2)17(12(3)24)29-18(16)22-15(25)9-23-10-21-14-8-6-5-7-13(14)19(23)26/h5-8,10H,4,9H2,1-3H3,(H,22,25)

InChI Key

GSTURHGJOHDKFK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CN2C=NC3=CC=CC=C3C2=O

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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